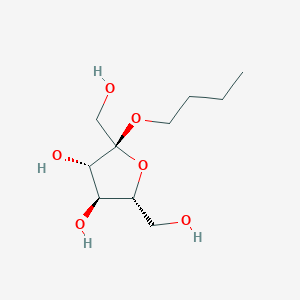

n-Butyl |A-D-fructofuranoside

Beschreibung

n-Butyl β-D-fructofuranoside (CAS: 80971-60-4) is a fructofuranoside derivative where a β-D-fructofuranose moiety is glycosidically linked to an n-butyl group. This compound is primarily utilized in biochemical and pharmaceutical research due to its role as a glycoside model for studying enzymatic hydrolysis, carbohydrate-protein interactions, and metabolic pathways . With a purity of 97.0%, it is commercially available for specialized applications, including the synthesis of complex oligosaccharides and glycoconjugates. Its structural specificity (β-anomeric configuration and n-butyl chain) influences solubility and reactivity, distinguishing it from other fructofuranosides .

Eigenschaften

Molekularformel |

C10H20O6 |

|---|---|

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10+/m1/s1 |

InChI-Schlüssel |

XRGRZXPJJVQDJO-IMSYWVGJSA-N |

Isomerische SMILES |

CCCCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |

Kanonische SMILES |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Regioselective Protection of Fructose Hydroxyl Groups

Fructose’s five hydroxyl groups present a significant challenge for selective functionalization. The 1,3-diol system is often targeted for protection to direct reactivity toward the anomeric center. For example, methyl 1,3-isopropylidene-α-D-fructofuranose (Scheme 1) has been utilized as a key intermediate in Mitsunobu reactions, enabling selective modification at the C-6 position while preserving the furanose ring.

Scheme 1: Preparation of methyl 1,3-isopropylidene-α-D-fructofuranose

- D-Fructose is treated with PS-TsOH in anhydrous methanol to form methyl fructofuranoside.

- 2,2-Dimethoxypropane introduces the 1,3-isopropylidene protecting group, yielding a 9:1 α/β anomeric mixture.

- Column chromatography isolates the α-anomer (65% yield).

This protocol demonstrates the importance of acidic resin catalysts (e.g., PS-TsOH) and anhydrous conditions to minimize mutarotation and byproduct formation.

Glycosylation Strategies for α-Anomer Formation

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction has emerged as a robust method for constructing α-glycosidic bonds. By leveraging triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) , alcohols such as n-butanol can displace leaving groups at the anomeric center with inversion of configuration.

Application to n-Butyl α-D-Fructofuranoside Synthesis:

- Protected Fructose Derivative: Methyl 1,3-isopropylidene-α-D-fructofuranose serves as the glycosyl donor.

- Mitsunobu Conditions: Reacting the donor with n-butanol in THF at 0°C to room temperature facilitates α-glycoside formation.

- Deprotection: Acidic hydrolysis (e.g., 0.1 M HCl in methanol) removes the isopropylidene group, yielding the target compound.

Key Advantages:

- High stereoselectivity (exclusive α-anomer formation observed in analogous reactions).

- Scalability (demonstrated on 10 g scales in related syntheses).

Limitations:

- Requires pre-protection of hydroxyl groups.

- DIAD and TPP byproducts complicate purification.

Silylation-Glycosylation One-Pot Method

A patent describing β-nucleoside synthesis offers insights into adapting silylation-glycosylation cascades for fructose derivatives. While optimized for β-configurations, modifications could favor α-anomers through kinetic control.

Proposed Protocol:

- Silylation: Treat D-fructose with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in dichloromethane at -5°C to 5°C.

- Glycosylation: Add n-butanol and a Lewis acid (e.g., BF₃·Et₂O) to promote α-glycosidic bond formation.

- Deprotection: Remove silyl groups via methanolysis.

Challenges:

- Competing β-anomer formation due to fructose’s preference for pyranose structures.

- Requires rigorous temperature control (-5°C to 5°C) to favor kinetic products.

Comparative Analysis of Synthetic Routes

Table 1: Evaluation of Preparation Methods for n-Butyl α-D-Fructofuranoside

Analyse Chemischer Reaktionen

Types of Reactions

n-Butyl α-D-fructofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups in the fructofuranoside moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted fructofuranosides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

n-Butyl α-D-fructofuranoside has the molecular formula and is classified as a fructofuranoside. It has been isolated from several natural sources, including Cynomorium songaricum and Ulmus davidiana , which are noted for their medicinal properties. The structure of n-Butyl α-D-fructofuranoside has been elucidated using various spectroscopic methods, including NMR and mass spectrometry, confirming its unique chemical properties that contribute to its biological activities .

Anti-inflammatory Effects

Research has demonstrated that n-Butyl α-D-fructofuranoside can enhance the transcriptional activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator in cellular defense mechanisms against oxidative stress. In studies involving Ulmus davidiana , the compound was shown to activate Nrf2 through the phosphorylation of c-Jun N-terminal kinase (JNK), leading to the upregulation of detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1). This activation is crucial for mitigating inflammation and could position n-Butyl α-D-fructofuranoside as a candidate for treating inflammatory diseases .

Anticancer Properties

n-Butyl α-D-fructofuranoside has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, such as those from hepatocellular carcinoma (Bel-7402 cell line). The mechanism involves inducing apoptosis through cell cycle arrest and increasing the expression of pro-apoptotic proteins like p53 and Bax, while decreasing anti-apoptotic proteins like Bcl-2. This suggests that n-Butyl α-D-fructofuranoside may serve as a potential therapeutic agent in cancer treatment .

Case Study 1: Inflammatory Disease Management

In a study examining the effects of n-Butyl α-D-fructofuranoside on macrophages, it was found that pretreatment with this compound inhibited lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes. The results indicate its potential utility in managing chronic inflammatory conditions by modulating immune responses .

Case Study 2: Cancer Therapeutics

Another investigation focused on the use of n-Butyl α-D-fructofuranoside derived from Kangaisan herbal preparation. It was observed that treatment led to significant growth inhibition in cancer cells through apoptosis induction, highlighting its role as an anticancer agent. The study provided insights into its mechanism of action, demonstrating its ability to disrupt cancer cell proliferation pathways .

Wirkmechanismus

The mechanism of action of n-Butyl α-D-fructofuranoside involves the activation of the Nrf2 pathway through the phosphorylation of JNK. This activation leads to the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-dependent detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). These enzymes play a crucial role in reducing oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Methyl α-D-Fructofuranoside (CAS: 15219-93-9)

- Structural Differences: The methyl group in methyl α-D-fructofuranoside replaces the n-butyl chain, resulting in a shorter alkyl substituent and an α-anomeric configuration. This alters steric hindrance and hydrogen-bonding capacity .

- Reactivity: Methyl derivatives are typically more reactive in glycosylation reactions due to reduced steric bulk, making them preferable for enzymatic studies involving α-specific fructofuranosidases .

Other Butyl Derivatives

- n-Butyl Acetate (CAS: 123-86-4) : A simple ester lacking the carbohydrate moiety. It serves as a solvent in industrial applications (e.g., paints, coatings) due to its excellent solvency for polymers and resins .

- n-Butyl Acrylate (CAS: 141-32-2): An acrylate ester with a reactive double bond, used in polymer synthesis. Unlike fructofuranosides, it undergoes radical polymerization and lacks biological relevance .

Physicochemical Properties

Research Findings

Critical Analysis of Data Gaps

- Physicochemical Data: Detailed parameters (e.g., melting point, solubility in polar solvents) for n-butyl β-D-fructofuranoside are absent in available literature, limiting direct comparisons.

- Biological Activity: Studies on fructofuranoside interactions with mammalian or microbial systems are sparse, contrasting with well-documented industrial uses of simpler butyl esters .

Biologische Aktivität

n-Butyl α-D-fructofuranoside (NBF) is a fructose derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article compiles detailed findings from various studies, highlighting its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

Chemical Structure and Sources

n-Butyl α-D-fructofuranoside is primarily isolated from the root bark of Ulmus davidiana and other plant sources. It can also be synthesized through microbial fermentation processes using organisms such as Bacillus subtilis and Lactozyme .

Antiproliferative Effects

Cell Line Studies

Research has demonstrated that NBF exhibits significant antiproliferative effects against various cancer cell lines, notably hepatocellular carcinoma (Bel-7402 cells). The treatment with NBF results in:

- Growth Inhibition : NBF significantly inhibits cell proliferation in a dose-dependent and time-dependent manner. The MTT assay showed reduced viability of Bel-7402 cells after exposure to NBF .

- Cell Cycle Arrest : Flow cytometry indicated that NBF induces G0/G1 phase arrest, leading to decreased S and G2/M phase populations. This suggests a mechanism where NBF disrupts normal cell cycle progression .

- Apoptotic Induction : The treatment resulted in characteristic apoptotic features including DNA fragmentation, increased Bax/Bcl-2 ratio, and upregulation of p53 expression, indicating activation of the mitochondrial apoptotic pathway .

Table 1: Effects of n-Butyl α-D-fructofuranoside on Bel-7402 Cells

| Concentration (µM) | Cell Viability (%) | G0/G1 Phase (%) | Sub-G1 Population (%) | Bax/Bcl-2 Ratio | p53 Expression |

|---|---|---|---|---|---|

| Control | 100 | 40 | 5 | 1 | Baseline |

| 10 | 80 | 60 | 15 | 2 | Increased |

| 50 | 50 | 75 | 30 | 3 | Significantly Increased |

| 100 | 30 | 85 | 50 | 5 | Highly Increased |

The biological activity of NBF is primarily attributed to its ability to activate the Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation.

Nrf2 Activation

Studies reveal that NBF enhances Nrf2 activity through the phosphorylation of JNK (c-Jun N-terminal kinase). This activation leads to:

- Increased Nuclear Translocation of Nrf2 : Following treatment with NBF, there is a significant increase in the nuclear localization of Nrf2, which subsequently enhances the expression of detoxifying enzymes such as HO-1 (Heme oxygenase-1) and NQO-1 (NAD(P)H quinone dehydrogenase) .

- Anti-inflammatory Effects : By modulating the expression of pro-inflammatory genes, NBF demonstrates potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the effects of n-butyl α-D-fructofuranoside in various biological contexts:

- Cancer Cell Studies : In vitro studies on Bel-7402 cells showed that NBF not only inhibited proliferation but also induced apoptosis through mitochondrial pathways .

- Inflammatory Disease Models : In models simulating inflammatory responses, NBF was shown to inhibit LPS-induced pro-inflammatory gene expression, suggesting its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.